molecular formula C17H23N3O B6318226 Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95% CAS No. 179056-43-0

Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95%

Cat. No. B6318226
CAS RN: 179056-43-0
M. Wt: 285.4 g/mol
InChI Key: LMZMCPKNCFFEFK-UHFFFAOYSA-N
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Description

“Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95%” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been known to possess a diversity of useful biological effects .


Synthesis Analysis

The synthesis of oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A unique route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol (thione)s was reported, which involves a reaction between an acylhydrazides and CS2 in an alcoholic alkaline solution, followed by the acidification of the reaction mixture .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been utilized in the synthesis of a series of coordination polymers . For instance, two positional-isomeric oxadiazol-pyridine ligands have been designed and synthesized, leading to a series of novel coordination polymers .


Physical And Chemical Properties Analysis

Oxadiazoles are known for their high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They can be relatively inert to extremely sensitive in terms of their response to heat and impact, depending on the electron-withdrawing and donating substituents .

Future Directions

Oxadiazoles have established their potential for a wide range of applications, including as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also been established themselves as potential high-energy core . Future research may focus on exploring these properties further and developing new oxadiazole derivatives with enhanced biological activities.

properties

IUPAC Name

N-[[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-19-20-17(21-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZMCPKNCFFEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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